Ardma
Description
Historical Context of Aminonucleoside Antibiotic Discovery and Research Tools
The discovery of antibiotics in the 20th century marked a revolutionary turning point in medicine and biological research. The period from the early 1940s to the mid-1960s is often referred to as the "golden age of antibiotics," a time of intense discovery where many of the antibiotic classes still in use today were identified. reactgroup.orgourworldindata.org Natural products, particularly those derived from microorganisms, were a primary source for these new therapeutic and research agents. ourworldindata.orgub.edu
Within this era, aminonucleoside antibiotics emerged as a significant class of compounds. biocompare.com These molecules, characterized by a structure combining a nucleoside with an amino acid, were found to have potent biological activities. nih.govnih.gov Puromycin (B1679871), the parent compound of PANS, was isolated from the bacterium Streptomyces alboniger and identified as an aminonucleoside antibiotic that potently inhibits protein synthesis. fermentek.comuniversityofcalifornia.eduwikipedia.org This mechanism of action, which disrupts one of the most fundamental cellular processes, quickly established puromycin and related aminonucleosides as powerful research tools. fermentek.comsapphirebioscience.com Scientists began using these compounds not just for their potential therapeutic effects but to probe the intricate mechanics of cellular functions like protein translation. sapphirebioscience.comvincibiochem.it
Significance in Advancing Molecular Biology and Cell Physiology Research
The utility of puromycin aminonucleoside in the laboratory is primarily linked to its specific effects on kidney cells, which has profoundly advanced the field of nephrology research. nih.gov While its parent compound, puromycin, is a broad inhibitor of protein synthesis, PANS is widely used to induce a condition in laboratory animals known as puromycin aminonucleoside nephrosis (PAN). nih.govmdpi.comglpbio.com This chemically-induced nephrosis serves as a robust and reproducible experimental model for human glomerular diseases, including minimal change disease and focal segmental glomerulosclerosis (FSGS). mdpi.comglpbio.com
By administering PANS to rodents, researchers can simulate key aspects of human kidney disease, most notably injury to podocytes—specialized cells in the glomerulus that are critical for filtration. mdpi.combohrium.com The resulting damage leads to proteinuria (the leakage of protein into the urine), a hallmark of nephrotic syndrome. This animal model has been instrumental in dissecting the cellular and molecular pathways that lead to podocyte injury and glomerular dysfunction. mdpi.comnih.gov For instance, studies using the PAN model have elucidated the roles of inflammation, DNA damage, and cytoskeletal rearrangement in the progression of kidney disease. mdpi.com Furthermore, biochemical investigations in PANS-treated animals have revealed specific changes in enzyme activities and organelle pathology within the glomeruli, providing insights into the initial sites of cellular injury. nih.gov The development of kidney organoids from induced pluripotent stem cells has further refined this research, allowing for the study of PANS-induced injury in a human-derived system. mdpi.com
Delineation of Research Focus: Puromycin versus Puromycin Aminonucleoside (PANS)
A clear distinction between puromycin and its derivative, puromycin aminonucleoside (PANS), is essential for understanding their respective applications in research. Puromycin is a composite molecule consisting of an aminonucleoside portion covalently linked to an amino acid moiety (O-methyl-L-tyrosine). nih.govresearchgate.net Its structure mimics the 3' end of an aminoacyl-tRNA, allowing it to enter the ribosome during protein synthesis. nih.govwikipedia.org This leads to the premature termination of the growing polypeptide chain, making puromycin a potent and widely used inhibitor of translation in both prokaryotic and eukaryotic cells. nih.govwikipedia.orgmdpi.com Consequently, the primary research focus for puromycin is as a tool to study the dynamics of protein synthesis, as a selectable marker in cell culture for cells engineered to express a resistance gene, and in advanced molecular techniques like mRNA display and SUnSET (surface sensing of translation). biocompare.comnih.govfermentek.commdpi.com
In contrast, Puromycin Aminonucleoside (PANS) is the aminonucleoside part of the puromycin molecule, without the attached amino acid. glpbio.commedchemexpress.com In biological systems, puromycin can be metabolized, breaking down into PANS and O-methyl-L-tyrosine. nih.govresearchgate.net The research focus for PANS is almost entirely different from that of its parent compound. Its significance lies not in the general inhibition of protein synthesis for molecular biology assays, but in its specific nephrotoxic effects. nih.govmdpi.com PANS is the agent of choice for inducing experimental nephrotic syndrome in animal models. mdpi.comnih.gov Research involving PANS is therefore concentrated on renal pathophysiology, investigating mechanisms of podocyte injury, proteinuria, and glomerular scarring. bohrium.comnih.gov While puromycin's action is on the ribosome, the nephrotoxicity of PANS is more targeted to the kidney, particularly the glomerulus, and this effect is notably species-specific. nih.govmdpi.com
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
4-amino-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O3/c1-17(2)10-8-11(15-4-14-10)18(5-16-8)12-9(20)7(13)6(3-19)21-12/h4-7,9,12,19-20H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSMHWILUNYBFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70859027 | |
| Record name | 9-(3-Amino-3-deoxypentofuranosyl)-N,N-dimethyl-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70859027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58-60-6 | |
| Record name | Aminonucleoside | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3056 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Biosynthetic Pathways and Rational Derivations
Elucidation of Puromycin (B1679871) Biosynthesis from Streptomyces alboniger
The journey of puromycin begins within the bacterium Streptomyces alboniger, where a dedicated set of genes orchestrates its synthesis. wikipedia.orgmdpi.com The elucidation of this biosynthetic pathway has been a subject of extensive research, revealing a fascinating interplay of enzymatic reactions and regulatory controls. mdpi.comnih.gov
Genomic and Enzymatic Analysis of the pur Gene Cluster
The genetic blueprint for puromycin synthesis is encoded within the pur gene cluster. mdpi.comnih.gov This cluster, a 13-kilobase fragment of DNA, has been successfully subcloned and expressed in the heterologous host Streptomyces lividans, allowing for detailed study of its components. nih.gov Sequencing of a 9.1-kilobase fragment of this cluster has led to the identification of several open reading frames (ORFs), each encoding a specific enzyme in the biosynthetic pathway. nih.gov
Nine of these ORFs are transcribed as a single unit, while the pur8 gene is transcribed separately in the opposite direction. nih.gov The functions of the proteins encoded by these genes have been inferred through sequence similarities to known enzymes. nih.gov For instance, pur7 is believed to encode an NTP pyrophosphohydrolase, pur10 an oxidoreductase, pur5 an S-adenosylmethionine-dependent methyltransferase, pur4 an aminotransferase, and pur3 a monophosphatase. nih.govresearchgate.net The napH gene, also part of this cluster, encodes N-acetylpuromycin N-acetylhydrolase. nih.gov
A key enzyme in the pathway is Pur6, a tyrosinyl-aminonucleoside synthetase, which is essential for puromycin biosynthesis. mdpi.comnih.gov It catalyzes the peptide bond formation between L-tyrosine and both 3'-amino-3'-deoxyadenosine (B1194517) and N6,N6-dimethyl-3'-amino-3'-deoxyadenosine. nih.gov Another crucial enzyme, Pur7, functions as a nudix hydrolase, specifically a 3′-amino-3′-dATP pyrophosphohydrolase. nih.gov This enzyme plays a "house-cleaning" role by converting the toxic intermediate 3′-amino-3′-dATP into the non-toxic 3′-amino-3′-dAMP, thereby allowing the biosynthetic pathway to proceed without harming the cell. nih.gov
The proposed biosynthetic pathway begins with ATP, which is converted to 3′-keto-3′-dATP by the action of Pur10. nih.gov This intermediate is then likely converted to 3′-amino-3′-dATP by the putative aminotransferase Pur4. nih.gov Subsequently, Pur7 hydrolyzes 3′-amino-3′-dATP to 3′-amino-3′-dAMP. nih.gov
| Gene | Deduced or Confirmed Enzymatic Function | Role in Puromycin Biosynthesis |
|---|---|---|
| pur3 | Monophosphatase nih.govresearchgate.net | Likely dephosphorylates a mononucleotide intermediate. researchgate.net |
| pur4 | Putative Aminotransferase nih.gov | Believed to convert a 3'-keto intermediate to a 3'-amino intermediate. nih.gov |
| pur5 | S-adenosylmethionine-dependent Methyltransferase nih.gov | Likely involved in the methylation steps of the aminonucleoside moiety. |
| pur6 | Tyrosinyl-aminonucleoside Synthetase mdpi.comnih.gov | Catalyzes the peptide bond formation between tyrosine and the aminonucleoside. nih.gov |
| pur7 | NTP Pyrophosphohydrolase (Nudix Hydrolase) nih.govnih.gov | Detoxifies the pathway by hydrolyzing the toxic intermediate 3′-amino-3′-dATP. nih.gov |
| pur8 | Hydrophobic Polypeptide acs.org | Confers resistance to puromycin. acs.org |
| pur10 | Oxidoreductase nih.gov | Likely involved in the initial steps of modifying the adenosine (B11128) precursor. nih.gov |
| pac | Puromycin N-Acetyltransferase wikipedia.orgnih.gov | Inactivates puromycin through acetylation, providing self-resistance to the producing organism. wikipedia.org |
| napH | N-acetylpuromycin N-acetylhydrolase nih.gov | Deacetylates N-acetylpuromycin. |
Regulatory Mechanisms Governing Biosynthetic Gene Expression
While a specific cluster-associated regulatory gene has not been identified, evidence suggests that the expression of puromycin biosynthetic genes is regulated. nih.gov The presence of a rare TTA codon in both the pur10 and pur6 genes suggests a level of translational control mediated by the bldA gene product, which is a specific tRNA for leucine. nih.gov This indicates that the production of puromycin is likely linked to the developmental stage of the bacterium. nih.gov The expression of the pur cluster in a heterologous host like S. lividans also appears to be regulated, further supporting the existence of control mechanisms. nih.gov
Characterization of Puromycin N-Acetyltransferase (PAC) and Resistance Mechanisms
Streptomyces alboniger protects itself from the toxic effects of the puromycin it produces through an enzyme called puromycin N-acetyltransferase (PAC). wikipedia.orgnih.gov The gene encoding this enzyme, pac, is located within the pur cluster. agscientific.com PAC inactivates puromycin by acetylating the reactive amino group of the antibiotic, preventing it from interfering with protein synthesis. nih.govbiorxiv.org Interestingly, PAC can also N-acetylate O-demethylpuromycin, a precursor in the puromycin biosynthetic pathway, suggesting a dual role in self-defense against both the final product and toxic intermediates. microbiologyresearch.orgnih.gov The ribosomes of S. alboniger are themselves sensitive to puromycin, highlighting the critical role of PAC in the organism's survival. microbiologyresearch.orgnih.gov The pac gene has been cloned and its nucleotide sequence determined, revealing a 600-nucleotide open reading frame that codes for a polypeptide with a molecular weight consistent with the purified enzyme. nih.gov
Endogenous Formation of Puromycin Aminonucleoside as a Metabolite
In organisms other than its producer, puromycin can be metabolized, leading to the formation of puromycin aminonucleoside. In animal models, puromycin is hydrolyzed, yielding puromycin aminonucleoside, which is known to be nephrotoxic. nih.gov This metabolite can be further processed in the liver through monodemethylation. nih.gov The resulting monodemethyl-puromycin aminonucleoside is then transported to the kidneys where it can be converted into its 5'-nucleotide form. nih.gov It is this nucleotide derivative that is believed to be the active metabolite responsible for inducing kidney damage. nih.gov Studies have also shown that isolated glomeruli from normal rat kidneys can form histamine (B1213489), and this process is altered in experimental nephrosis induced by puromycin aminonucleoside, suggesting a role for this metabolite in modulating renal histamine metabolism. jci.org
Engineering and Synthesis of Puromycin Aminonucleoside Derivatives for Research Applications
The unique structure and mechanism of action of puromycin have inspired the synthesis of numerous derivatives for a wide range of research applications. nih.govnih.gov These modifications aim to fine-tune the molecule's properties, such as its inhibitory activity, selectivity, and metabolic stability. nih.govsc.edu
Structure-Activity Relationship Studies for Modified Aminonucleosides
Structure-activity relationship (SAR) studies have been instrumental in understanding how chemical modifications to the puromycin aminonucleoside structure affect its biological activity. nih.govnih.gov Both the nucleoside and the amino acid moieties can tolerate certain chemical substitutions without a significant loss of activity, which has enabled the creation of a diverse toolbox of puromycin-based reagents. nih.gov For instance, substitutions of the methyl phenyl group in puromycin have yielded potent aminopeptidase (B13392206) inhibitors with minimal impact on protein synthesis. nih.gov
Molecular Mechanisms of Action: Ribosomal Interactions and Translational Control
Puromycin (B1679871) Aminonucleoside Mimicry of Aminoacylated tRNAs
The primary mechanism by which puromycin and its aminonucleoside derivative function is through their structural resemblance to the 3' end of an aminoacylated tRNA (aa-tRNA). doi.orgmdpi.comresearchgate.netslideserve.comfermentek.com Puromycin aminonucleoside is composed of a nucleoside, N⁶,N⁶-dimethyladenosine, linked to an amino group at the 3' position of the ribose. This structure effectively mimics the terminal adenosine (B11128) of a charged tRNA molecule. slideserve.comfermentek.com
This molecular mimicry allows puromycin aminonucleoside to access the ribosomal machinery involved in protein synthesis. doi.orgmdpi.comresearchgate.net The key difference lies in the bond at the 3' position; in a legitimate aa-tRNA, an ester linkage connects the amino acid to the ribose, whereas in puromycin, a more stable amide bond is present. mdpi.com This structural similarity is the foundation for its ability to interfere with translation.
Interaction with Ribosomal A-site and Peptidyl Transferase Center
During the elongation phase of translation, the ribosomal A-site (aminoacyl site) is the entry point for incoming aa-tRNAs, which carry the next amino acid to be added to the growing polypeptide chain. Due to its structural similarity to aa-tRNA, puromycin aminonucleoside can enter the A-site of the ribosome. doi.orgmdpi.comresearchgate.netharvard.edu
Once in the A-site, the molecule interacts with the peptidyl transferase center (PTC), the catalytic core of the large ribosomal subunit responsible for forming peptide bonds. doi.orgharvard.edu The PTC facilitates the transfer of the nascent polypeptide chain from the peptidyl-tRNA (P-site) to the aminoacyl-tRNA in the A-site. Puromycin aminonucleoside, by positioning its amino group within the PTC, becomes a substrate for this reaction. doi.orgmdpi.comharvard.edu
Irreversible Premature Translation Termination (Puromycylation)
The interaction of puromycin with the ribosome leads to a process known as puromycylation, which results in the premature termination of translation. doi.orgmdpi.comresearchgate.netslideserve.comfermentek.com
The peptidyl transferase center catalyzes the formation of a peptide bond between the C-terminus of the growing polypeptide chain (attached to the tRNA in the P-site) and the amino group of the puromycin molecule in the A-site. doi.orgmdpi.comresearchgate.net This results in the formation of a peptidyl-puromycin adduct, where the nascent polypeptide is now covalently linked to puromycin. doi.orgmdpi.comresearchgate.net
Because the amide bond in the puromycin molecule is resistant to cleavage by the ribosome and because puromycin is not a full tRNA molecule, it cannot be translocated to the P-site. mdpi.com Consequently, the peptidyl-puromycin adduct is released from the ribosome, leading to the premature termination of the polypeptide chain. doi.orgmdpi.comresearchgate.net
The premature release of the nascent polypeptide chain as a peptidyl-puromycin adduct has significant consequences for the stability of the translational machinery. The event of premature termination leads to the disassembly of the ribosome into its large and small subunits. doi.orgmdpi.comresearchgate.net
Specificity of Puromycin Binding Sites on Ribosomes (e.g., L23, S14, S7 in Escherichia coli)
Studies utilizing photoaffinity labeling have identified specific ribosomal proteins that constitute the binding sites for puromycin in Escherichia coli. Research has shown that puromycin aminonucleoside possesses the necessary structural elements to bind to the three primary puromycin binding sites on the E. coli ribosome. These sites are associated with ribosomal proteins L23 on the large subunit and S14 and S7 on the small subunit. nih.gov
The higher affinity binding sites, which lead to photoincorporation into L23 and S14, and the lower affinity site, resulting in photoincorporation into S7, are all recognized by the aminonucleoside structure. nih.gov This indicates that the core aminonucleoside structure is sufficient for specific interaction with these ribosomal components.
Advanced Research Methodologies and Experimental Paradigms Utilizing Puromycin Aminonucleoside
Quantitative Measurement of Protein Synthesis Rates in Biological Systems
SUnSET (Surface Sensing of Translation) Technique
SUnSET is a versatile technique that can be applied across various platforms:
Western Blotting (WB-SUnSET): Allows for the quantification of protein synthesis in whole-cell or tissue lysates. The intensity of the puromycin (B1679871) signal, often appearing as a smear representing the pool of newly synthesized proteins, reflects the global translation rate. nih.govnih.govresearchgate.net
Immunohistochemistry (IHC-SUnSET): Enables the assessment of protein synthesis at the single-cell level within tissues, providing spatial information on translational activity. nih.govresearchgate.net
Fluorescence-Activated Cell Sorting (FACS): Permits the quantification of translation in individual cells within heterogeneous populations. nih.govdc-research.euresearchgate.net
Research has validated SUnSET as an accurate alternative to classic ³⁵S-methionine labeling, demonstrating a similar dynamic range for detecting both increases and decreases in protein synthesis. nih.gov For instance, a WB-SUnSET analysis of mouse skeletal muscle following 48 hours of food deprivation revealed a 65% decrease in puromycin-labeled peptides, indicating a significant reduction in protein synthesis. nih.gov
| Application | Sample Type | Key Finding | Reference |
|---|---|---|---|
| Western Blotting | Mouse Skeletal Muscle | Detected a 65% decrease in protein synthesis after 48h food deprivation. | nih.gov |
| Immunohistochemistry | Mouse Tibialis Anterior Muscle | Visualized fiber type-dependent differences in basal protein synthesis rates. | researchgate.net |
| FACS | Mouse Dendritic and T cells | Quantified changes in global protein synthesis upon cellular activation. | researchgate.net |
| Western Blotting | HCT116 Colon Cancer Cells | Demonstrated a dose-dependent incorporation of puromycin reflecting translation rates. | nih.gov |
Puromycylation-Based Proteomics (e.g., PUNCH-P) for Nascent Protein Profiling
To identify and quantify the entire set of newly synthesized proteins (the "translatome"), researchers have developed proteomics methods based on puromycin. One prominent technique is Puromycin-Associated Nascent Chain Proteomics (PUNCH-P). nih.govnih.govspringernature.com This approach provides a snapshot of the proteins being actively translated at a specific moment. nih.govnih.gov
The PUNCH-P workflow involves several key steps:
Isolation of Ribosomes: Intact ribosome-nascent chain complexes are recovered from cell or tissue lysates via ultracentrifugation. nih.govspringernature.com
Labeling: The isolated complexes are incubated with a biotinylated derivative of puromycin (Biotin-Puromycin). The ribosomes catalyze the incorporation of Biotin-Puromycin into the C-terminus of the nascent polypeptide chains. nih.govspringernature.com
Affinity Purification: The biotin-tagged nascent proteins are captured using streptavidin-coated beads. nih.govnih.gov
Mass Spectrometry: The captured proteins are digested (typically with trypsin) and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify thousands of individual proteins. nih.govnih.govspringernature.com
A key advantage of PUNCH-P is that it does not require in vivo labeling with amino acid analogs, which can be difficult to implement and may alter cellular metabolism. nih.gov The method's sensitivity depends on the amount of starting material rather than the duration of labeling, making it suitable for measuring rapid changes in protein synthesis. springernature.com Using PUNCH-P, researchers have successfully measured cell cycle-specific fluctuations in the synthesis of over 5,000 proteins in mammalian cells, identifying proteins not previously implicated in cell cycle control. nih.gov
In Situ and In Vivo Translational Labeling Assays
The administration of puromycin aminonucleoside or its analogs directly to living organisms allows for the labeling and measurement of protein synthesis in a native physiological context. nih.govnih.gov This in vivo approach is critical for understanding how translation is regulated across different cell types and tissues within a whole animal. nih.gov Following administration (e.g., via intraperitoneal injection in mice), puromycin is distributed throughout the body and incorporated into nascent proteins in various tissues. nih.gov The tissues can then be harvested, and the puromycylated proteins can be detected using anti-puromycin antibodies via methods like WB-SUnSET or IHC-SUnSET to analyze tissue-specific or even cell-specific translation rates. nih.govresearchgate.net
The development of puromycin analogs, such as O-propargyl-puromycin (OP-Puro), has further enhanced in vivo labeling studies. nih.govpnas.org OP-Puro is a cell-permeable analog containing an alkyne group that, once incorporated into proteins, can be detected with high sensitivity using click chemistry, a topic explored further in section 5.2.1. nih.govpnas.org This method has been used to quantify cell-type-specific rates of protein synthesis in diverse mammalian tissues, for example, revealing that hematopoietic stem cells have an unusually low rate of protein synthesis compared to other hematopoietic cells. nih.gov
Spatiotemporal Analysis of Translational Activity
Beyond simply quantifying how much protein is being made, it is often crucial to determine where and when it is synthesized. Derivatives of puromycin aminonucleoside are instrumental in methodologies that visualize the subcellular sites of translation in real-time.
O-Propargyl-Puromycin (OPP) Labeling with Click Chemistry for Live Cell Imaging
O-propargyl-puromycin (OPP) is an analog of puromycin that contains a terminal alkyne group. pnas.orgnih.gov Like puromycin, OPP enters the A-site of the ribosome and is incorporated into the C-terminus of nascent polypeptide chains, causing their premature release. jenabioscience.comnih.gov The key feature of OPP is the alkyne handle, which allows for its detection via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." pnas.orgnih.gov
In this two-step process:
Cells or organisms are incubated with cell-permeable OPP, which labels newly synthesized proteins. jenabioscience.comelifesciences.org
The cells are then fixed, permeabilized, and treated with a fluorescent azide (B81097) (e.g., Alexa Fluor 488 azide). The click reaction covalently links the fluorescent probe to the alkyne on the OPP-labeled proteins. pnas.orgnih.gov
This technique provides a highly sensitive and robust method for visualizing nascent protein synthesis with high spatial resolution using fluorescence microscopy. pnas.org Unlike methods that rely on amino acid analogs, OPP labeling does not require methionine-free culture conditions. pnas.orgjenabioscience.com OPP-based imaging has been used to visualize patterns of protein synthesis in cultured cells, tissues, and even whole organisms like Drosophila. pnas.orgelifesciences.org
| Reagent | Mechanism | Detection Method | Requires Special Medium? | Application |
|---|---|---|---|---|
| ³⁵S-Methionine | Metabolic incorporation | Autoradiography | Yes (Methionine-free) | Quantitative analysis |
| Puromycin | Incorporation into nascent chain | Anti-puromycin antibody | No | Quantitative analysis (SUnSET) |
| O-Propargyl-Puromycin (OPP) | Incorporation into nascent chain | Click Chemistry with fluorescent azide | No | Imaging, Proteomics |
Ribosome Profiling Techniques for Genome-Wide Translational Analysis
Ribosome profiling, or Ribo-seq, is a powerful high-throughput sequencing technique that provides a "snapshot" of all the ribosomes actively translating mRNAs in a cell at a specific moment. cd-genomics.com This method allows for the precise and quantitative measurement of cellular translation, offering a more accurate representation of gene expression than transcriptome analysis alone. cd-genomics.com Puromycin aminonucleoside and its derivatives have become instrumental in certain applications of ribosome profiling.
By immobilizing a biotinylated derivative of puromycin on streptavidin beads, researchers can affinity purify translating ribosomes along with the mRNA templates they are bound to. nih.gov This captured ribonucleoprotein complex can then be subjected to deep sequencing to identify the specific mRNA fragments being translated, providing a genome-wide view of translational activity. nih.govcd-genomics.com This puromycin-based affinity purification method offers a way to specifically isolate active ribosomes for subsequent analysis. nih.gov
Role as a Selective Agent in Genetic Engineering and Cell Line Development
One of the most widespread applications of puromycin aminonucleoside in molecular biology is its use as a selective agent for the generation of stable cell lines. nih.govnih.govfermentek.comwikipedia.org This process is fundamental for a vast array of research applications, including the study of gene function, protein production, and drug discovery. fermentek.com
The effectiveness of puromycin as a selective agent stems from its toxicity to both prokaryotic and eukaryotic cells. wikipedia.org Resistance to puromycin is conferred by the pac gene, which encodes the enzyme puromycin N-acetyl-transferase (PAC). wikipedia.org This enzyme inactivates puromycin by acetylating it, preventing it from interfering with protein synthesis. youtube.com
In practice, a plasmid containing the gene of interest is co-transfected with a plasmid containing the pac gene into a population of cells. Alternatively, a single plasmid containing both the gene of interest and the pac gene can be used. Following transfection, the cells are cultured in a medium containing puromycin. Only the cells that have successfully integrated the pac gene into their genome will be able to survive and proliferate, effectively selecting for the genetically modified cells. fermentek.comwikipedia.org This allows for the isolation and expansion of a pure population of cells expressing the desired gene.
Investigation of Ribosome Function in Cell-Free Systems
Cell-free translation systems are powerful tools for studying the fundamental mechanisms of protein synthesis in a controlled in vitro environment. nih.govnih.gov These systems, which typically consist of cell lysates containing all the necessary components for translation (ribosomes, tRNAs, amino acids, and energy sources), allow researchers to manipulate individual components and observe the effects on protein synthesis. nih.gov
Puromycin aminonucleoside has been invaluable in these systems for dissecting the intricate steps of ribosome function. nih.govnih.govresearchgate.net By acting as an analog of aminoacyl-tRNA, it can enter the A-site of the ribosome and accept the nascent polypeptide chain from the P-site peptidyl-tRNA. nih.govyoutube.com However, due to the stable amide bond in its structure, it cannot be further elongated, leading to the premature release of the puromycylated nascent chain. nih.govwikipedia.org This property has been used to:
Probe the peptidyl transferase center: The ability of the ribosome to catalyze the formation of a peptide bond with puromycin provides a direct assay for the activity of the peptidyl transferase center, the catalytic core of the ribosome.
Study ribosome kinetics: By varying the concentration of puromycin and other components of the translation machinery, researchers can gain insights into the kinetics of different steps in the translation cycle.
Identify factors influencing translation: The effect of various compounds or mutations on the efficiency of puromycylation can be used to identify factors that modulate ribosome function.
Development of Pre-clinical Models for Glomerular Pathophysiology
Puromycin aminonucleoside has been extensively used to develop preclinical models of glomerular diseases, particularly those characterized by proteinuria and podocyte injury. medchemexpress.comfrontiersin.orgnih.govnih.govnih.govnih.gov These models are crucial for understanding the pathogenesis of human kidney diseases and for testing the efficacy of potential therapeutic interventions.
Cultured glomerular cells, especially podocytes, provide a valuable in vitro system to study the direct cellular effects of puromycin aminonucleoside and to investigate the molecular mechanisms of podocyte injury. nih.govnih.govnih.govnih.gov Treatment of cultured podocytes with puromycin aminonucleoside induces a range of cellular changes that mimic those observed in human glomerular diseases, including:
Apoptosis: Puromycin aminonucleoside induces programmed cell death in podocytes in a time- and concentration-dependent manner. medchemexpress.comnih.gov This is a key feature of many glomerular diseases and contributes to the depletion of podocytes and the progression of kidney damage. nih.gov
Cytoskeletal Reorganization: The actin cytoskeleton is crucial for maintaining the complex architecture of podocytes. Puromycin aminonucleoside causes disorganization of the actin cytoskeleton, leading to changes in cell shape and the loss of foot processes. nih.gov
Increased Permeability: Puromycin aminonucleoside has been shown to increase the permeability of podocyte monolayers in culture, which is analogous to the breakdown of the glomerular filtration barrier that occurs in proteinuric kidney diseases. nih.gov
Oxidative Stress: The compound induces the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage. nih.govnih.gov
Endoplasmic Reticulum (ER) Stress: Puromycin aminonucleoside can trigger the unfolded protein response, indicating stress within the endoplasmic reticulum. nih.gov
These in vitro models allow for detailed mechanistic studies of podocyte injury and provide a platform for screening potential therapeutic agents that can protect podocytes from damage.
| Finding | Observed Effect | Reference |
|---|---|---|
| Podocyte Apoptosis | Induces programmed cell death in a time- and concentration-dependent manner. | medchemexpress.comnih.gov |
| Cytoskeletal Disruption | Causes disorganization of the F-actin cytoskeleton and abnormal distribution of cytoskeletal proteins. | nih.gov |
| Increased Permeability | Disrupts intercellular junctions and increases podocyte permeability. | nih.gov |
| Oxidative Stress | Increases the production of reactive oxygen species (ROS). | nih.govnih.gov |
| ER Stress | Triggers the unfolded protein response. | nih.gov |
The administration of puromycin aminonucleoside to rats induces a well-characterized model of nephrotic syndrome, often referred to as puromycin aminonucleoside nephrosis (PAN). medchemexpress.comfrontiersin.orgnih.govphysiology.orgnih.gov This model recapitulates many of the key features of human minimal change disease and focal segmental glomerulosclerosis (FSGS), making it an invaluable tool for studying the pathophysiology of these conditions. nih.govcreative-bioarray.com
Key characteristics of the PAN model include:
Massive Proteinuria: A hallmark of the model is the development of severe proteinuria, indicating damage to the glomerular filtration barrier. frontiersin.orgphysiology.org
Podocyte Injury: The primary target of puromycin aminonucleoside in the glomerulus is the podocyte. The model is characterized by podocyte foot process effacement, apoptosis, and detachment from the glomerular basement membrane. nih.govphysiology.org
Glomerulosclerosis: In some chronic models, repeated injections of puromycin aminonucleoside can lead to the development of focal and segmental glomerulosclerosis, a scarring of the glomeruli that is a common pathway to chronic kidney disease. nih.gov
Inflammation and Fibrosis: The model can also exhibit interstitial inflammation and the accumulation of extracellular matrix proteins, contributing to renal fibrosis. nih.gov
The PAN model has been instrumental in elucidating the molecular pathways involved in podocyte injury and proteinuria and has been widely used to test the efficacy of novel therapeutic strategies aimed at protecting the kidney.
| Characteristic | Description | Reference |
|---|---|---|
| Proteinuria | Development of nephrotic-range proteinuria. | frontiersin.orgphysiology.orgnih.gov |
| Podocyte Injury | Foot process effacement, apoptosis, and decreased expression of key podocyte proteins. | nih.govphysiology.org |
| Glomerulosclerosis | Can lead to focal and segmental glomerulosclerosis in chronic models. | nih.gov |
| Oxidative Stress | Increased renal production of reactive oxygen species. | nih.gov |
| Inflammation | Interstitial infiltrate of monocytes/macrophages. | nih.gov |
Probing Fundamental Biological Processes Beyond Translation
While the primary mechanism of action of puromycin aminonucleoside is the inhibition of protein synthesis, its effects on cells have been leveraged to study a variety of other fundamental biological processes, particularly in the context of cellular stress and injury.
Apoptosis: As discussed in the context of glomerular models, puromycin aminonucleoside is a potent inducer of apoptosis in various cell types. medchemexpress.comnih.gov This has made it a useful tool for studying the molecular pathways of programmed cell death, including the involvement of p53 and endoplasmic reticulum stress. medchemexpress.comnih.gov
Cell Cycle: Studies have shown that puromycin aminonucleoside can selectively inhibit the cell cycle of cultured cells. nih.gov This property can be exploited to synchronize cell populations for studies of cell cycle progression and to investigate the checkpoints that govern cell division.
DNA Damage: Research has indicated that the reactive oxygen species generated in response to puromycin aminonucleoside can cause DNA damage. nih.gov This has provided insights into the links between oxidative stress, DNA damage responses, and cell cycle arrest in the context of cellular injury. nih.gov
Autophagy: The relationship between puromycin aminonucleoside-induced apoptosis and autophagy has been investigated, revealing that autophagy may play a protective role in the early stages of podocyte injury. tandfonline.com
By inducing a state of cellular stress, puromycin aminonucleoside allows researchers to probe the intricate signaling networks that govern cell fate decisions in response to injury, providing valuable information that extends far beyond its role as a simple inhibitor of translation.
Future Directions and Emerging Research Avenues for Puromycin Aminonucleoside
Comprehensive Elucidation of PANS-Specific Target Pathways and Networks
While the primary mechanism of puromycin (B1679871) aminonucleoside (PANS) as an inhibitor of protein synthesis is well-established, future research is focused on a more comprehensive elucidation of its specific target pathways and cellular networks. PANS, an aminonucleoside antibiotic, acts as an analog of the 3' end of aminoacyl-tRNA, leading to premature chain termination during translation. nih.gov This broad activity, affecting organisms across all kingdoms of life, presents a challenge in dissecting its more nuanced cellular effects. nih.gov
Current understanding indicates that beyond its direct role in ribosomal action, PANS can influence various cellular processes. For instance, it is known to inhibit certain aminopeptidases, such as puromycin-sensitive aminopeptidase (B13392206) (PSA), which is involved in clearing aggregation-prone substrates. nih.gov The metabolic breakdown of puromycin into puromycin aminonucleoside is also a key area of study, particularly in the context of its nephrotoxic effects observed in animal models. nih.gov
Future investigations aim to move beyond this general understanding to map the specific signaling cascades and networks that are most sensitive to PANS-induced translational inhibition. This includes identifying proteins and pathways that are disproportionately affected by even subtle changes in protein synthesis rates. A deeper understanding of the biosynthetic pathway of puromycin itself, as characterized in Streptomyces alboniger, may also offer insights into potential regulatory mechanisms and targets within other organisms. nih.gov Research into the molecular changes induced by PANS in specific cell types, such as the modulation of ZO-1 in podocytes leading to increased permeability, highlights the need for more targeted pathway analysis. nih.gov
Table 1: Known Molecular Interactions of Puromycin Aminonucleoside
| Interacting Molecule | Type of Molecule | Cellular Process Affected | Research Finding |
| Ribosome | Ribonucleoprotein complex | Protein Synthesis | Acts as a chain terminator by mimicking aminoacyl-tRNA. nih.gov |
| Puromycin-sensitive aminopeptidase (PSA) | Enzyme | Proteolytic clearance | Inhibits the enzyme's activity. nih.gov |
| Zonula occludens-1 (ZO-1) | Protein | Cell permeability | Disrupts intercellular linear staining and induces cytoplasmic re-localization in podocytes. nih.gov |
| p130Cas | Docking protein | Cell adhesion and signaling | Reduces the expression of p130Cas in podocytes. nih.gov |
Refinement of Advanced Imaging Modalities for Real-Time Translational Dynamics
The visualization of protein synthesis in real-time is a critical goal in cell biology, and puromycin aminonucleoside has been instrumental in the development of advanced imaging techniques. sciencedaily.com A significant breakthrough has been the creation of puromycin analogs that can be used to label and visualize nascent polypeptide chains. nih.gov
One such analog, O-propargyl-puromycin (OP-puro), contains an alkyne group that allows for its detection via copper(I)-catalyzed azide-alkyne cycloaddition, a type of "click chemistry". nih.gov This enables the attachment of fluorescent probes, allowing for the imaging of newly synthesized proteins in cells and even whole organisms. nih.gov This method offers a robust alternative to traditional techniques like radioactive amino acid labeling, which are not suitable for live-cell imaging. sciencedaily.comnih.gov
Future refinements in this area are focused on improving the spatiotemporal resolution of these imaging techniques. sciencedaily.com This includes the development of new photoactivatable puromycin derivatives that would allow for the tracking of protein synthesis in specific subcellular compartments with high precision. nih.gov Furthermore, integrating puromycin-based imaging with super-resolution microscopy techniques, such as PALM and STORM, could provide unprecedented detail of the translation machinery in action. nih.govmdpi.com The development of multiplexed imaging methods, using a suite of orthogonal puromycin analogs, will also enable the simultaneous tracking of different populations of newly synthesized proteins. nih.gov
Engineering of Novel Puromycin Aminonucleoside Analogs with Enhanced Specificity and Functionality
The core structure of puromycin aminonucleoside, comprising a nucleoside covalently linked to an amino acid, is amenable to chemical modification without a significant loss of its translational inhibitory activity. nih.gov This has opened the door to the engineering of a diverse toolbox of puromycin analogs with enhanced specificity and novel functionalities. nih.gov
Current efforts in this area are focused on several key objectives. One is the development of analogs with increased cell-type specificity. This could be achieved by conjugating PANS to ligands that are recognized by receptors on specific cell populations. Another area of focus is the creation of "caged" puromycin derivatives that are inactive until activated by a specific stimulus, such as light or a particular enzyme. This would allow for the precise control of protein synthesis inhibition in both space and time.
Furthermore, researchers are exploring the synthesis of puromycin analogs with built-in reporter molecules, such as fluorophores with improved photophysical properties or affinity tags for more efficient purification of nascent proteins. nih.gov The development of analogs with orthogonal reactivity is also a priority, as this would facilitate multiplexed labeling and analysis of protein synthesis dynamics in living cells. nih.gov The ultimate goal is to create a versatile toolkit of PANS derivatives that can be tailored to address a wide range of biological questions.
Table 2: Examples of Engineered Puromycin Aminonucleoside Analogs
| Analog Name | Modification | Enhanced Functionality | Application |
| O-propargyl-puromycin (OP-puro) | Addition of an alkyne group | Enables "click chemistry" for fluorescent labeling and affinity purification. nih.gov | Imaging and identification of nascent proteins. nih.gov |
| Biotinylated Puromycin | Conjugation of biotin | Allows for affinity purification of nascent polypeptide chains. nih.gov | Proteomic analysis of newly synthesized proteins. nih.gov |
| Fluorescent Puromycin Analogs | Covalent attachment of a fluorophore | Direct visualization of protein synthesis without secondary labeling. nih.gov | Fluorescent microscopy of translational activity. nih.gov |
Application of Systems Biology and Multi-omics Approaches to PANS-Induced Cellular Perturbations
Understanding the full impact of puromycin aminonucleoside on cellular function requires a holistic approach that goes beyond the study of individual molecules. Systems biology, coupled with multi-omics technologies, offers a powerful framework for dissecting the complex cellular perturbations induced by PANS. oup.com By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct comprehensive models of the cellular response to translational inhibition. mdpi.comnih.gov
Future research in this area will involve the use of high-throughput screening methods to systematically map the genetic and protein interactions that are modulated by PANS treatment. nih.gov For example, combining single-cell RNA sequencing with proteomic analysis of PANS-treated cells can reveal how changes in the transcriptome correlate with the abundance of newly synthesized proteins. nih.gov This can help to identify key regulatory hubs and feedback loops that are critical for maintaining cellular homeostasis under conditions of translational stress.
Moreover, computational modeling can be used to simulate the dynamic effects of PANS on cellular networks and to predict how these networks might be rewired in different physiological or pathological contexts. nih.gov Such models can also help to identify potential off-target effects of PANS and to guide the design of more specific puromycin analogs. The application of these systems-level approaches will be crucial for a deeper understanding of the multifaceted roles of PANS in cellular biology. biorxiv.org
Exploration of Puromycin Aminonucleoside in the Context of Immunological and Neurological Translational Control
The regulation of protein synthesis is a fundamental process in all cells, but it is particularly critical in the context of the immune system and the nervous system, where rapid and localized changes in protein expression are essential for proper function. Puromycin-based reagents have already proven to be invaluable tools for advancing our understanding of translational control in these complex systems. nih.gov
In immunology, future research will likely focus on using PANS and its analogs to study how protein synthesis is regulated in different immune cell subsets during an immune response. For example, imaging techniques based on puromycin analogs could be used to visualize localized translation in activated T cells or in dendritic cells during antigen presentation. This could provide new insights into the mechanisms that control immune cell activation, differentiation, and effector function.
In neuroscience, the study of translational control is crucial for understanding processes such as synaptic plasticity, learning, and memory. The ability to visualize and manipulate protein synthesis with high spatiotemporal resolution using puromycin-based tools will be a major advantage in this field. nih.gov For instance, researchers could use photoactivatable puromycin analogs to study activity-dependent protein synthesis at individual synapses. The exploration of PANS in the context of neurological disorders characterized by dysregulated protein synthesis is also a promising avenue of research.
Q & A
Q. How does PAN induce podocyte apoptosis, and what molecular pathways are involved?
PAN triggers apoptosis in podocytes through p53-dependent mechanisms, as evidenced by increased p53 protein levels in vitro (30 μg/mL) . Oxidative stress plays a critical role: PAN modulates zonula occludens-1 (ZO-1) to increase podocyte permeability, disrupting cytoskeletal integrity . Time-dependent effects are observed, with significant apoptosis occurring at 24–48 hours post-treatment, as shown by flow cytometry and nephrin level reductions in rat models . Key methodological steps include measuring caspase activation, oxidative stress markers (e.g., HNE), and immunoblotting for p52.
Q. What in vitro models are optimal for studying PAN-induced nephropathy?
PMAT-expressing cell lines are preferred due to PAN’s pH-dependent uptake (4× higher at pH 6.6 vs. 7.4) . Dose-response studies should use IC50 values as a reference: 48.9 μM for PMAT-expressing cells vs. 122.1 μM for vector-transfected cells . Include controls for oxidative stress (e.g., antioxidants like edaravone) and validate apoptosis via TUNEL assays or Annexin V staining .
Q. How do researchers establish in vivo PAN-induced nephrosis models in rodents?
Rats are administered PAN subcutaneously (100 mg/kg) or intravenously (8 mg/100 g), leading to proteinuria, elevated serum creatinine, and podocyte loss within 7–14 days . Monitor weight loss and glomerular filtration rate (GFR) as early indicators. Histopathological analysis should assess podocin translocation (via immunofluorescence) and nephrin expression .
Q. What are the primary biomarkers for assessing PAN-induced glomerular injury?
Key biomarkers include:
Q. How does PAN compare to other nephrotoxic agents in modeling kidney disease?
Unlike adriamycin or LPS, PAN selectively targets podocytes without tubular injury, making it ideal for focal segmental glomerulosclerosis (FSGS) studies . Its effects are dose- and time-dependent, with apoptosis peaking at 48 hours in vitro . Contrast with puromycin’s broader protein synthesis inhibition in other cell types .
Advanced Research Questions
Q. How can contradictory data on PAN’s apoptotic thresholds be reconciled?
Discrepancies in IC50 values (e.g., 48.9 μM vs. 250 μM toxicity thresholds) arise from cell-specific PMAT expression and pH conditions . Standardize experimental parameters:
- Use PMAT-expressing cells for consistent uptake.
- Control pH (6.6 for enhanced uptake) and incubation times (24–72 hours).
- Validate apoptosis via multiple assays (e.g., flow cytometry, caspase-3 activation) .
Q. What mechanisms underlie PAN’s dual role in oxidative stress and apoptosis?
PAN generates reactive oxygen species (ROS) via mitochondrial dysfunction, activating p53 and downstream pro-apoptotic proteins (Bax, caspases) . Concurrently, ROS disrupt ZO-1 integrity, exacerbating podocyte detachment. Methodologically, use ROS scavengers (e.g., N-acetylcysteine) to dissect oxidative vs. direct apoptotic effects .
Q. How reliable is podocin translocation as a prognostic marker in PAN-treated models?
Podocin gaps (reduced synaptopodin colocalization) are validated in both PAN-treated rats and human IgA nephropathy . Quantify gaps using confocal microscopy and automated image analysis (e.g., ImageJ). However, validate findings in genetic podocin-knockdown models to confirm causality .
Q. What experimental designs address PAN’s variability in inducing proteinuria across species?
Rats show consistent proteinuria at 100 mg/kg PAN, while mice require higher doses . Use longitudinal urine albumin-to-creatinine ratios (UACR) and ensure genetic homogeneity in test subjects. Compare outcomes with genetic models (e.g., podocin-deficient mice) to isolate PAN-specific effects .
Q. How can transcriptomic profiling enhance understanding of PAN’s nephrotoxic pathways?
RNA-seq of PAN-treated podocytes reveals upregulated apoptotic (e.g., Bax, p21) and downregulated adhesion (e.g., nephrin, podocin) genes . Integrate with proteomics (e.g., mass spectrometry) to identify post-translational modifications. Validate candidates via CRISPR/Cas9 knockout in vitro .
Methodological Best Practices
- Dosing : Pre-test PAN solubility in DMSO/water (sonicate if necessary) and confirm stability at -20°C (powder) or -80°C (solution) .
- Controls : Include untreated cells/animals and PMAT-negative cells to isolate transporter-specific effects .
- Ethics : Adhere to ARRIVE guidelines for in vivo studies, ensuring humane endpoints (e.g., >20% weight loss) .
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
